molecular formula C6H5FN4O4S B3201715 8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid CAS No. 1020251-55-1

8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid

Cat. No.: B3201715
CAS No.: 1020251-55-1
M. Wt: 248.19 g/mol
InChI Key: OWXOUXUCGJUVED-UHFFFAOYSA-N
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Description

8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by the presence of a fluorine atom at the 8th position, a methoxy group at the 5th position, and a sulfonic acid group at the 2nd position of the triazolopyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-thione
  • 2-Chlorosulfonyl-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine
  • 8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylic acid

Uniqueness

8-Fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group enhances its solubility in water and its ability to form strong interactions with biological targets, making it a valuable compound in medicinal and agrochemical research .

Properties

IUPAC Name

8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN4O4S/c1-15-6-8-2-3(7)4-9-5(10-11(4)6)16(12,13)14/h2H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXOUXUCGJUVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=NC(=NN21)S(=O)(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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